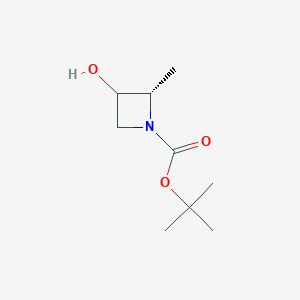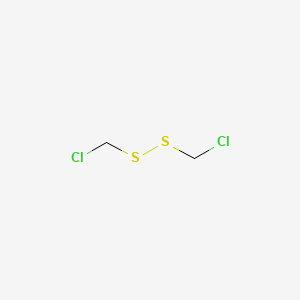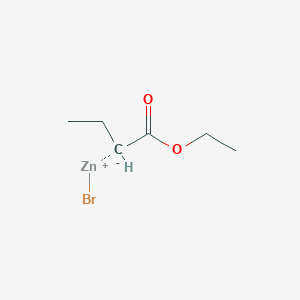
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The crystal structure of the compound is based on a single-crystal X-ray analysis . The compound was prepared by the sulfonation of 2,6-dimethylpyridine .Chemical Reactions Analysis
The compound is soluble in water, slightly soluble in alcohol, and insoluble in most organic solvents . It is used as a pyridine-containing building block/ligand for transition metal compounds .Physical And Chemical Properties Analysis
The compound is soluble in water, slightly soluble in alcohol, and insoluble in most organic solvents . It is supplied in the form of a white powder or crystal .Mécanisme D'action
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% is a highly reactive reagent that is capable of undergoing a variety of chemical reactions. It is capable of undergoing nucleophilic substitution reactions, oxidation reactions, and reduction reactions. In nucleophilic substitution reactions, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In oxidation reactions, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% is able to oxidize a variety of organic compounds, such as alcohols, aldehydes, and ketones. In reduction reactions, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% is able to reduce a variety of organic compounds, such as nitro compounds and carboxylic acids.
Biochemical and Physiological Effects
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% has a variety of biochemical and physiological effects. It is capable of inhibiting the growth of a variety of bacteria, fungi, and viruses. It is also capable of inhibiting the growth of a variety of cancer cells. In addition, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% has been shown to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% is a highly reactive reagent that is capable of undergoing a variety of chemical reactions. It is relatively inexpensive and has a high purity, making it an ideal reagent for laboratory experiments. However, it can be toxic if not handled properly, and it is sensitive to light and air.
Orientations Futures
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% has a variety of potential future applications. It could be used in the synthesis of a variety of organic compounds, such as amines, alcohols, carboxylic acids, and heterocyclic compounds. It could also be used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% could be used in the development of new materials, such as polymers and catalysts, as well as in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% can be synthesized by the reaction of 2,6-dichloropyridine and 3-sulfonic acid methylamide. In this reaction, 2,6-dichloropyridine is reacted with 3-sulfonic acid methylamide in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95%. The reaction is typically carried out in an aqueous solution at a temperature of 80-90 °C.
Applications De Recherche Scientifique
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It has been used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, 2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95% has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-9-13(11,12)4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXNFSXQSNJVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)










